7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
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Overview
Description
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is an organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a 4-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group
Preparation Methods
The synthesis of 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine include other triazolopyrimidines with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Examples include:
- 7-(4-Chlorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3,4-Dimethoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
These compounds highlight the diversity within the triazolopyrimidine class and the potential for developing new derivatives with unique properties.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDJXKCQPRBUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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